[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
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Overview
Description
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: is a chemical compound that features a thiophene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an amine group
Scientific Research Applications
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings.
Safety and Hazards
The safety and hazards associated with related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include being highly flammable and generating flammable/explosive gas when in contact with water . Precautions include avoiding contact with water, grounding/bonding the container, handling under an inert atmosphere, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, taking precautionary measures against static discharge, using explosion-proof electrical/ventilating/lighting equipment, using non-sparking tools, wearing protective gloves/eye protection/face protection, and in case of fire, using dry sand, dry chemical or alcohol-resistant foam to extinguish .
Mechanism of Action
Target of action
The compound contains a thiophene ring and a boronic ester group. Compounds with these groups are often used in organic synthesis and have been found to have various biological activities . .
Mode of action
Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Result of action
Some boronic acid compounds have been found to induce apoptosis in certain cancer cells .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH and the presence of other molecules. Boronic acid compounds can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine typically involves the following steps:
Borylation Reaction: : The thiophene ring is first subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Amination Reaction: : The resulting boronic acid derivative is then converted to the amine group through an amination reaction, often using ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the boronic acid group.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Formation of thiophene-2-carboxylic acid derivatives.
Reduction: : Formation of boronic acid derivatives.
Substitution: : Formation of various substituted thiophenes and boronic acid derivatives.
Comparison with Similar Compounds
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can be compared with other similar compounds, such as:
Boronic acids: : These compounds also contain boronic acid groups but lack the thiophene ring.
Thiophene derivatives: : These compounds have thiophene rings but lack the boronic acid group.
Amine derivatives: : These compounds contain amine groups but lack the boronic acid and thiophene ring.
The uniqueness of This compound lies in its combination of the boronic acid group and the thiophene ring, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVVVWTGJCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377311-39-0 |
Source
|
Record name | [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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